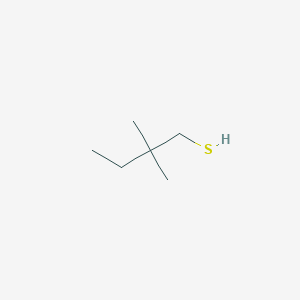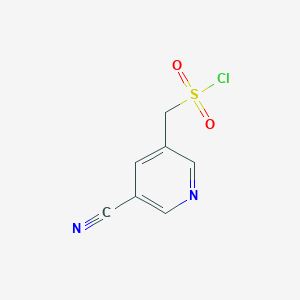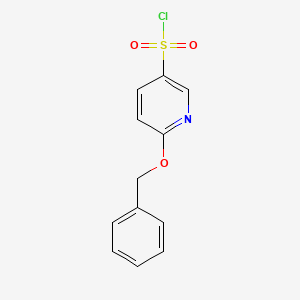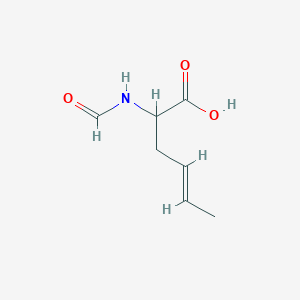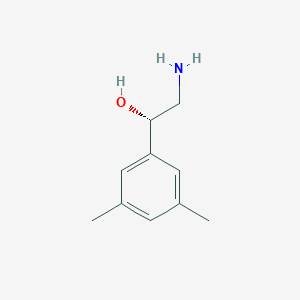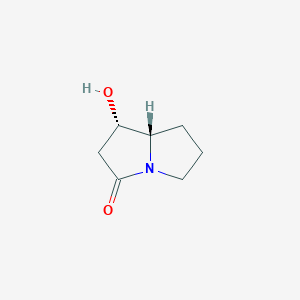
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” is a compound with a complex name, but let’s break it down. The stereochemistry indicates that the hydroxyl group is attached to the first carbon (1S) and the eighth carbon (8S) of a hexahydropyrrolizine ring. This compound belongs to the class of pyrrolizidines, which are bicyclic nitrogen-containing heterocycles.
准备方法
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common approach involves cyclization of an appropriate precursor. For example, a suitable starting material could be a diene or an enamine, which undergoes intramolecular cyclization to form the hexahydropyrrolizine ring. The stereochemistry of the hydroxyl group is crucial during this process.
Reaction Conditions:: The cyclization reaction typically requires mild acidic or basic conditions. Catalysts such as Lewis acids (e.g., BF₃) or Brønsted acids (e.g., HCl) facilitate the ring closure. The choice of solvent and temperature also influences the outcome.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ modified versions of the synthetic routes mentioned above. Optimization for yield, scalability, and safety considerations play a significant role in industrial processes.
化学反应分析
Reactivity:: “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” can participate in various chemical reactions due to its functional groups. Some notable reactions include:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon bearing the hydroxyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles (e.g., amines, thiols) react with the carbonyl group under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation: Ketones or aldehydes.
- Reduction: Alcohols.
- Substitution: Nucleophilic substitution products.
科学研究应用
Chemistry:: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a model system for understanding ring-closure reactions.
Biology and Medicine::Pharmacology: Investigating potential pharmaceutical applications due to its structural resemblance to natural products.
Toxicology: Assessing its safety and potential adverse effects.
Fine Chemicals: Used as a building block for more complex molecules.
Agrochemicals: Potential use as insecticides or herbicides.
作用机制
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
相似化合物的比较
While there are related pyrrolizidines, “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” stands out due to its unique stereochemistry and hydroxyl group placement.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2/t5-,6-/m0/s1 |
InChI 键 |
WHRVGBMTDGBUGH-WDSKDSINSA-N |
手性 SMILES |
C1C[C@H]2[C@H](CC(=O)N2C1)O |
规范 SMILES |
C1CC2C(CC(=O)N2C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)




